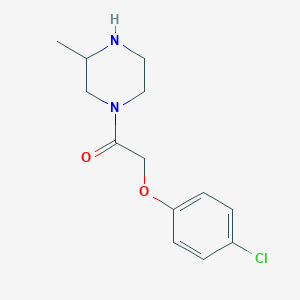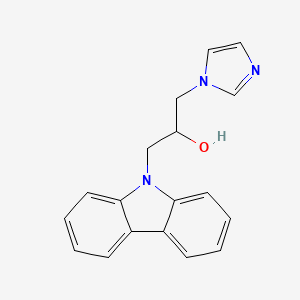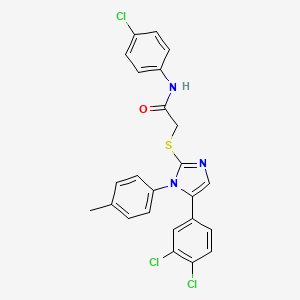![molecular formula C12H13F2N3O B2907572 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine CAS No. 2198291-80-2](/img/structure/B2907572.png)
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . It plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . By binding to IL-17A, it prevents the cytokine from signaling through its receptor, IL-17R . This inhibits the pro-inflammatory actions of IL-17A, reducing inflammation and tissue damage .
Biochemical Pathways
The inhibition of IL-17A affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and alleviating symptoms of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Result of Action
The inhibition of IL-17A by this compound results in a reduction of chronic inflammation and tissue damage . This can lead to improvements in symptoms of diseases driven by IL-17A, such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
生化分析
Biochemical Properties
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine interacts with IL-17A, a cytokine secreted from Th17 cells . This interaction inhibits the activity of IL-17A, reducing its pro-inflammatory effects .
Cellular Effects
The inhibition of IL-17A by this compound impacts various cellular processes. It influences cell function by reducing inflammation, impacting cell signaling pathways, and potentially altering gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IL-17A and inhibiting its activity . This interaction may also lead to changes in gene expression related to inflammation and autoimmune response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various methods, including cyclization reactions and condensation reactions. One common approach involves the reaction of a suitable pyridazine derivative with an imidazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine ring, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .
科学研究应用
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving IL-17A.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases due to its anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
相似化合物的比较
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and have similar biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with comparable chemical properties and applications.
Pyridazine derivatives: These compounds also exhibit anti-inflammatory properties and are used in similar therapeutic areas
Uniqueness
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which enhances its potency and selectivity as an IL-17A inhibitor. This makes it a promising candidate for further development in treating autoimmune diseases .
属性
IUPAC Name |
6-(4,4-difluorocyclohexyl)oxyimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)5-3-9(4-6-12)18-11-2-1-10-15-7-8-17(10)16-11/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWPIFKXAROTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NN3C=CN=C3C=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2907495.png)


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2907499.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907503.png)


![4-{6-[4-(pyrrolidine-1-sulfonyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2907509.png)


